molecular formula C10H12N2O2 B218056 10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin CAS No. 109716-83-8

10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin

Cat. No.: B218056
CAS No.: 109716-83-8
M. Wt: 312.4 g/mol
InChI Key: NLYNIRQVMRLPIQ-APPDHFLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Artemisinin is a natural compound extracted from the sweet wormwood plant (Artemisia annua), which has been used in traditional Chinese medicine for centuries. Arteether is primarily used as an antimalarial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arteether is synthesized through the ethylation of dihydroartemisinin. The process involves the reaction of dihydroartemisinin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of Arteether involves large-scale reactions in controlled environments to ensure purity and yield. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Arteether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Peroxides or ozone can be used to oxidize Arteether.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of Arteether can lead to the formation of various oxidized derivatives, including hydroxylated and carboxylated products.

  • Reduction: Reduction reactions typically yield dihydroartemisinin and other reduced derivatives.

  • Substitution: Substitution reactions can produce a range of substituted Arteether derivatives, depending on the nucleophile used.

Scientific Research Applications

Arteether is widely used in scientific research due to its potent antimalarial properties. It is particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Arteether is also used in combination therapies to treat drug-resistant strains of malaria.

In addition to its antimalarial applications, Arteether has been studied for its potential use in other areas of medicine, including its anti-inflammatory and anticancer properties. Research is ongoing to explore its full therapeutic potential.

Mechanism of Action

Arteether exerts its antimalarial effects by generating reactive oxygen species (ROS) within the malaria parasite. These ROS cause oxidative damage to the parasite's cellular components, leading to its death. The compound targets the parasite's mitochondrial electron transport chain, disrupting its energy metabolism.

Molecular Targets and Pathways Involved:

  • Mitochondrial Electron Transport Chain: Arteether disrupts the electron transport chain in the parasite's mitochondria, leading to the production of ROS.

  • Oxidative Stress: The generation of ROS induces oxidative stress, damaging the parasite's DNA, proteins, and lipids.

Comparison with Similar Compounds

  • Artemisinin: The natural compound from which Arteether is derived.

  • Artesunate: Another semi-synthetic derivative of artemisinin.

  • Artemether: A closely related compound with similar antimalarial properties.

Arteether's enhanced stability and efficacy make it a valuable addition to the arsenal of antimalarial drugs.

Properties

IUPAC Name

(1R,4S,5R,8S,9R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14?,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYNIRQVMRLPIQ-APPDHFLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501107226
Record name rel-(3R,5aS,6R,8aS,9R,12R,12aR)-10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131175-88-7, 109716-83-8
Record name rel-(3R,5aS,6R,8aS,9R,12R,12aR)-10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131175-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arteether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109716838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(3R,5aS,6R,8aS,9R,12R,12aR)-10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin
Reactant of Route 2
Reactant of Route 2
10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin
Reactant of Route 3
Reactant of Route 3
10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin
Reactant of Route 4
10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin
Reactant of Route 5
10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin
Reactant of Route 6
10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.